molecular formula C26H27ClN6O2 B2558531 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-cinnamyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898428-29-0

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-cinnamyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2558531
CAS No.: 898428-29-0
M. Wt: 490.99
InChI Key: OHNJHMQZBVTCBR-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-cinnamyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27ClN6O2 and its molecular weight is 490.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of studies have focused on synthesizing derivatives related to the specified compound and evaluating their pharmacological potential. For example, one study synthesized N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, revealing potent 5-HT(1A) receptor ligands. These compounds exhibited potential anxiolytic and antidepressant activities in preclinical studies, suggesting their therapeutic relevance in mood disorders (Zagórska et al., 2009).

Anticonvulsant Activity and Safety

Another research avenue explores the anticonvulsant activities of derivatives, such as 1,3-substituted pyrrolidine-2,5-dione derivatives. These studies have identified compounds with significant protective indices against seizures, comparable or superior to established antiepileptic drugs. The mechanisms of action, including sodium and calcium channel blocking, were investigated, alongside preliminary safety assessments in vitro. These findings suggest potential applications in epilepsy treatment (Rybka et al., 2017).

Herbicidal Applications

Research has also explored the herbicidal potential of 1-phenyl-piperazine-2,6-diones, prepared through a new synthetic route. These compounds, particularly those with specific substituents, have shown significant herbicidal activity, pointing towards applications in agricultural chemistry and pest management (Li et al., 2005).

Antimicrobial and Antitubercular Activities

The synthesis of novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis is another significant area of application. These compounds disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects against Mycobacterium tuberculosis, and offer a foundation for developing preclinical agents targeting tuberculosis (Konduri et al., 2020).

Properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(13-5-8-19-6-3-2-4-7-19)25(28-23)32-16-14-31(15-17-32)18-20-9-11-21(27)12-10-20/h2-12H,13-18H2,1H3,(H,29,34,35)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNJHMQZBVTCBR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.